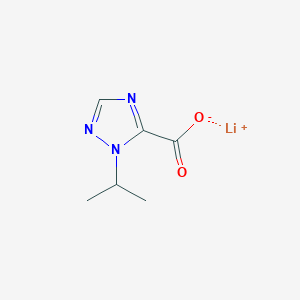

lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a lithium salt of a 1,2,4-triazole derivative. 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . This computational method allows for the prediction of the molecule’s geometry, vibrational frequencies, and other physical properties .Physical And Chemical Properties Analysis

Based on the structure, we can infer that this compound is likely to be a solid at room temperature. As a lithium salt, it would be expected to be soluble in polar solvents .Scientific Research Applications

Coordination Polymers and Crystal Structures

Lithium(1+) ion compounds with various carboxylates have been extensively studied for their unique coordination polymers and crystal structures. For instance, sodium(I) and lithium(I) coordination polymers with 1H-indazole-3-carboxylic acid demonstrate distinct crystal packing influenced by intermolecular hydrogen bonds, showcasing their potential in designing new material structures with specific properties (Szmigiel-Bakalarz et al., 2020).

Fluorescence Properties

Compounds based on asymmetric azoles carboxylate ligands, including lithium salts, have shown interesting fluorescence properties, suggesting their application in photoluminescent materials and sensors. These properties are significantly influenced by their structure and the counter anions present (Li et al., 2021).

Ionic Liquid Properties

A triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties at room temperature presents new opportunities for the development of functional molecular and macromolecular lithium salts. This innovation is particularly relevant in the context of electrolytes for energy storage and conversion devices (Flachard et al., 2018).

Electrochemical Applications

Lithium salts like lithium 4,5-dicyano-1,2,3-triazolate (LiDCTA) have been proposed for lithium battery electrolyte applications. Their anion coordination interactions are crucial for understanding their suitability and performance in such applications (McOwen et al., 2014).

Spectroscopic Studies

Spectroscopic studies on the coordination of lithium cations to various anions, including 1,2,3-Triazole-4,5-dicarbonitrile (TADC), provide insights into the electronic structures and potential applications of these complexes in various fields such as sensors and battery technologies (Johansson et al., 2003).

Lithium-ion Batteries

Research on metallapillararene/metallacalixarene metal-organic frameworks (MOFs) incorporating polyoxometalates (POMs) has led to the development of promising anode materials for lithium-ion batteries (LIBs), demonstrating superior electrochemical performance compared to conventional anodes. This signifies the potential of lithium salts in enhancing the capacity and stability of LIBs (Yang et al., 2017).

Mechanism of Action

Future Directions

The development of new compounds with 1,2,4-triazole cores is an active area of research, with potential applications in medicinal chemistry and material science . Future work could involve the synthesis and characterization of new 1,2,4-triazole derivatives, as well as studies of their biological activity .

properties

IUPAC Name |

lithium;2-propan-2-yl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.Li/c1-4(2)9-5(6(10)11)7-3-8-9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADOXLQVTFPDCI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)N1C(=NC=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate | |

CAS RN |

1803607-32-0 |

Source

|

| Record name | lithium 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)

![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)